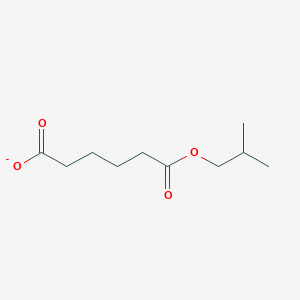
6-Isobutoxy-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutoxy-6-oxohexanoate is a chemical compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of an oxo group at the sixth position of the hexanoic acid chain and an isobutoxy group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Isobutoxy-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the use of haloacetaldehyde acetal as the starting material. This compound undergoes Grignardation and nucleophilic substitution reactions to form key epoxide intermediates. These intermediates are then subjected to metal-catalyzed carburization reactions in the presence of carbon monoxide or cyanide, followed by hydrolysis and esterification to yield the target product .
Industrial Production Methods
Industrial production of this compound typically involves continuous preparation devices and methods that ensure high yield and safety. The process conditions are mild and easy to control, making it suitable for large-scale production. The use of cheap and readily available raw materials further enhances the feasibility of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-6-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions used in organic chemistry.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the oxo group to form alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium cyanide to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Isobutoxy-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isobutoxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as 6-oxohexanoate dehydrogenase, which catalyzes its conversion to other metabolites. This enzyme-mediated reaction is part of the broader metabolic pathways involved in the degradation of fatty acids .
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic Acid: A medium-chain fatty acid with an oxo group at the sixth position, similar to 6-Isobutoxy-6-oxohexanoate but lacking the isobutoxy group.
6-Aminocaproic Acid: An amino acid derivative that undergoes similar metabolic pathways and reactions.
Uniqueness
This compound is unique due to the presence of both the oxo and isobutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H17O4- |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
6-(2-methylpropoxy)-6-oxohexanoate |
InChI |
InChI=1S/C10H18O4/c1-8(2)7-14-10(13)6-4-3-5-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
DWAXWYZOQYHMPN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















